molecular formula C16H23N3O7S B6493357 N-(2-hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869071-53-4

N-(2-hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B6493357
CAS No.: 869071-53-4
M. Wt: 401.4 g/mol
InChI Key: GZKKCSFJWMLNQS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (hereafter referred to as Compound A) is a diamide derivative featuring a central ethanediamide backbone. Its structure includes:

  • A 2-hydroxyethyl group attached to one amide nitrogen.
  • A 1,3-oxazinan-2-ylmethyl substituent on the second amide nitrogen, further modified with a 4-methoxybenzenesulfonyl group at the 3-position of the oxazinan ring.

Compound A’s molecular formula is C₁₇H₂₄N₃O₆S (calculated from ), with a molecular weight of 422.46 g/mol.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7S/c1-25-12-3-5-13(6-4-12)27(23,24)19-8-2-10-26-14(19)11-18-16(22)15(21)17-7-9-20/h3-6,14,20H,2,7-11H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKCSFJWMLNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, with the CAS number 869071-53-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

  • Molecular Formula : C₁₆H₂₃N₃O₇S
  • Molecular Weight : 401.4 g/mol
  • Structure : The compound features a complex structure that includes an oxazinan ring and a methoxybenzenesulfonyl group, which are crucial for its biological activity.
PropertyValue
CAS Number869071-53-4
Molecular Weight401.4 g/mol
Molecular FormulaC₁₆H₂₃N₃O₇S

The biological activity of this compound is primarily attributed to its role as an inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This kinase is involved in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression regulation.

  • Inhibition of CaMKII : The compound selectively inhibits CaMKII, which plays a significant role in neuronal signaling and cardiac function. Inhibition of this pathway can lead to various physiological effects, particularly in the context of neuroprotection and cardioprotection.
  • Impact on Cellular Signaling : By modulating CaMKII activity, this compound influences downstream signaling pathways that are critical for cellular responses to stress and injury.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity. In models of neurodegenerative diseases, its administration resulted in reduced neuronal death and improved functional outcomes.
  • Cardioprotective Properties : In cardiac models, the compound has shown promise in reducing arrhythmias induced by calcium overload. Its ability to stabilize cellular calcium levels suggests potential applications in treating heart diseases characterized by dysregulated calcium signaling.

Summary of Key Findings

Study FocusFindings
NeuroprotectionReduced neuronal death in excitotoxic models
CardioprotectionStabilized calcium levels; reduced arrhythmias
Mechanistic InsightsInhibition of CaMKII; modulation of downstream effects

Comparison with Similar Compounds

Structural Analog: KN-93 and KN-92

KN-93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) and KN-92 (its kinase-inactive analog) share structural motifs with Compound A, particularly the 4-methoxybenzenesulfonyl group .

Parameter Compound A KN-93 KN-92
Core Structure Ethanediamide Benzylamine Benzylamine (dehydroxylated)
Key Functional Groups Hydroxyethyl, oxazinan-sulfonyl Hydroxyethyl, sulfonyl, chlorocinnamyl Sulfonyl, chlorocinnamyl
Molecular Weight 422.46 g/mol ~540 g/mol (estimated) ~524 g/mol (estimated)
Biological Role Not explicitly reported CaMKII inhibitor Kinase-inactive control

Key Differences :

  • Compound A lacks the 4-chlorocinnamyl and N-methylbenzyl groups present in KN-93, likely reducing its affinity for CaMKII.
  • The ethanediamide backbone in Compound A may confer distinct hydrogen-bonding capabilities compared to KN-93’s benzylamine scaffold.

Structural Analog: N-[2-(Dimethylamino)ethyl] Variant

A closely related compound, N-[2-(dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (Compound B, CAS 872862-89-0), differs from Compound A by replacing the hydroxyethyl group with a dimethylaminoethyl group .

Property Compound A Compound B
Solubility Higher (due to -OH) Lower (tertiary amine)
Basicity Neutral Basic (pKa ~8–9)
Potential Applications Unknown Likely enhanced cell permeability

Implications :

  • Compound B’s dimethylamino group may improve membrane permeability but reduce solubility in aqueous media.

Functional Analog: N,O-Bidentate Directing Groups

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share the N,O-bidentate motif with Compound A. These groups are critical for metal coordination in catalytic reactions.

Feature Compound A N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Metal Coordination Site Amide oxygens, sulfonyl oxygen Amide oxygen, hydroxyl group
Synthetic Utility Not reported Used in C–H bond functionalization

Sulfonamide-Based Analogs

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () highlight the diversity of sulfonamide applications.

Application Compound A Sulfonamide Analogs
Biological Targeting Potential kinase interactions Azide-based click chemistry
Antioxidant Capacity Not studied Hydroxamic acids (e.g., DPPH assay)

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